molecular formula C21H17N3O2S B2682391 (E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)acrylonitrile CAS No. 378214-89-2

(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)acrylonitrile

Cat. No.: B2682391
CAS No.: 378214-89-2
M. Wt: 375.45
InChI Key: NYQXFIRKZKVAHK-XNTDXEJSSA-N
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Description

(E)-3-(Benzo[d][1,3]dioxol-5-ylamino)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)acrylonitrile is a synthetic acrylonitrile derivative featuring a benzo[d][1,3]dioxole (methylenedioxy) group and a 2,4-dimethylphenyl-substituted thiazole ring. The (E)-configuration at the α,β-unsaturated nitrile moiety enhances its stability and electronic conjugation, making it suitable for applications in medicinal chemistry and materials science. The methylenedioxy group is associated with bioactivity in natural products (e.g., safrole), while the thiazole ring is a common pharmacophore in anticancer and antimicrobial agents .

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-ylamino)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O2S/c1-13-3-5-17(14(2)7-13)18-11-27-21(24-18)15(9-22)10-23-16-4-6-19-20(8-16)26-12-25-19/h3-8,10-11,23H,12H2,1-2H3/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYQXFIRKZKVAHK-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CSC(=N2)C(=CNC3=CC4=C(C=C3)OCO4)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C2=CSC(=N2)/C(=C/NC3=CC4=C(C=C3)OCO4)/C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)acrylonitrile typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the thiazole ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of a 2-aminothiophenol with a 2-bromoacetophenone derivative.

    Coupling with the benzo[d][1,3]dioxole derivative: This step involves the formation of an amide or imine bond between the thiazole derivative and the benzo[d][1,3]dioxole derivative.

    Formation of the acrylonitrile moiety: This can be achieved through a Knoevenagel condensation reaction between the intermediate formed in the previous step and malononitrile.

Industrial Production Methods

Industrial production methods for such complex organic compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include:

    Catalysis: Using catalysts to increase reaction rates and selectivity.

    Solvent selection: Choosing appropriate solvents to dissolve reactants and control reaction kinetics.

    Temperature control: Maintaining optimal temperatures to favor desired reaction pathways.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)acrylonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of (E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)acrylonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, receptor binding, or interference with cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Thiazole-Attached Phenyl Group

The phenyl group at the 4-position of the thiazole ring is a key structural variable. Modifications here influence electronic, steric, and solubility properties:

  • 3,4-Dichlorophenyl variant: (E)-3-(Benzo[d][1,3]dioxol-5-ylamino)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)acrylonitrile (CAS 378203-73-7) replaces the 2,4-dimethylphenyl group with electron-withdrawing chlorine atoms. This increases lipophilicity (logP) and may enhance membrane permeability but reduce aqueous solubility. The dichloro substitution is common in pesticidal and antitumor agents .
  • 4-Dimethylaminophenyl variant: (E)-2-(Benzo[d]thiazol-2-yl)-3-(4-(dimethylamino)phenyl)acrylonitrile (CID 5285269) substitutes the methylenedioxy group with a dimethylamino-phenyl moiety. The electron-donating dimethylamino group red-shifts absorption/emission spectra, making it useful in fluorescent probes .

Table 1: Substituent Effects on Key Properties

Compound Substituent LogP* Melting Point (°C) Application
Target compound 2,4-Dimethylphenyl ~3.5 Not reported Anticancer lead
3,4-Dichlorophenyl analog 3,4-Dichlorophenyl ~4.2 Not reported Biochemical intermediates
4-Dimethylaminophenyl analog 4-Dimethylaminophenyl ~2.8 Not reported Fluorescent probes

*Estimated using ChemAxon software.

Core Heterocycle Modifications

Replacing the benzo[d][1,3]dioxole or thiazole ring alters conjugation and bioactivity:

  • Benzo[b]thiophene analog : (E)-3-(Benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile features a sulfur-rich benzo[b]thiophene instead of benzo[d][1,3]dioxole. The thiophene’s electron-rich nature enhances π-conjugation, improving charge-transfer properties for optoelectronic applications .
  • Naphthalene-substituted analog : (E)-2-(Benzo[d]thiazol-2-yl)-3-(6-hydroxynaphthalen-2-yl)acrylonitrile (BTCNA) incorporates a naphthalene group, extending π-conjugation and fluorescence quantum yield (Φ = 0.45 vs. Φ = 0.32 for the target compound) .

Biological Activity

The compound (E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)acrylonitrile has garnered attention in recent years for its potential biological activities, particularly in the realm of cancer research. This article delves into the biological activity of this compound, examining its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C19_{19}H17_{17}N3_{3}O2_{2}S
  • Molecular Weight : 375.45 g/mol
  • CAS Number : 1321796-67-1

The structure includes a benzo[d][1,3]dioxole moiety linked to a thiazole ring through an acrylonitrile group, which is significant for its biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds containing the benzo[d][1,3]dioxole scaffold. For instance:

  • Cell Line Studies : In vitro studies have demonstrated that related compounds exhibit significant antitumor activity across various cancer cell lines. For example, IC50_{50} values for certain derivatives were reported as low as 1.54 µM for HCT116 cells, compared to doxorubicin's IC50_{50} of 8.29 µM .
CompoundCell LineIC50_{50} (µM)Reference
DoxorubicinHCT1168.29
(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-...HCT1161.54

The mechanisms by which these compounds exert their anticancer effects include:

  • Inhibition of EGFR : Compounds have been shown to inhibit the epidermal growth factor receptor (EGFR), which is often overexpressed in many cancers.
  • Induction of Apoptosis : Studies involving annexin V-FITC assays indicate that these compounds can induce apoptosis in cancer cells by affecting mitochondrial pathways and modulating proteins such as Bax and Bcl-2 .
  • Cell Cycle Arrest : Analysis reveals that these compounds can cause cell cycle arrest at various phases, contributing to their antiproliferative effects .

Other Biological Activities

Beyond anticancer effects, there are indications that this compound may influence other biological pathways:

  • Neuroprotective Effects : Some derivatives have shown potential in modulating glutamate pathways, suggesting possible applications in neurodegenerative diseases.

Study on Anticancer Efficacy

A study published in PubMed examined a series of benzo[d][1,3]dioxole derivatives for their anticancer properties. The results indicated that several compounds had lower IC50_{50} values than standard chemotherapeutics, suggesting enhanced efficacy against specific cancer types .

Neuroprotective Study

Another investigation focused on the modulation of glutamate pathways by a related compound. This study reported that the compound could reverse certain behavioral deficits in models of schizophrenia, indicating a broader therapeutic potential beyond oncology.

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